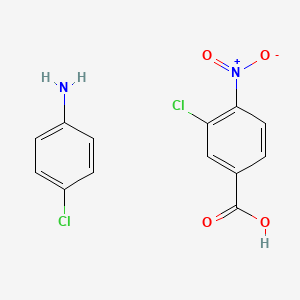
4-Chloroaniline;3-chloro-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroaniline: and 3-chloro-4-nitrobenzoic acid are two distinct chemical compounds with significant applications in various fields. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It is a pale yellow solid and one of the three isomers of chloroaniline . 3-chloro-4-nitrobenzoic acid, on the other hand, is a yellow crystalline powder with the formula ClC₆H₃(NO₂)CO₂H . Both compounds are used in the production of dyes, medicines, and other industrial applications.
Preparation Methods
4-Chloroaniline
4-Chloroaniline is not prepared directly from aniline due to the tendency of aniline to overchlorinate. Instead, it is synthesized by the reduction of 4-nitrochlorobenzene, which is itself prepared by the nitration of chlorobenzene . The reduction process typically involves the use of reducing agents such as iron and hydrochloric acid.
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid can be prepared by the nitration of benzoic acid or by treating benzaldehyde under nitration conditions . The nitration process involves the use of nitric acid and sulfuric acid as reagents.
Chemical Reactions Analysis
4-Chloroaniline
4-Chloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroaniline radical cations, which can further react to form p-quinoneimine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration to form 4-chloro-3-nitroaniline.
Reduction: It can be reduced to form 4-chloroaniline derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include 4-chloro-3-nitroaniline and p-quinoneimine.
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid can undergo:
Reduction: It can be reduced to form 3-chloro-4-aminobenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents and nucleophiles. Major products formed from these reactions include 3-chloro-4-aminobenzoic acid.
Scientific Research Applications
4-Chloroaniline
4-Chloroaniline is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds . Additionally, 4-chloroaniline single crystals have been grown for nonlinear optical applications .
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid is used in the production of dyes and medicines . It is also used in scientific research for the preparation of various chemical compounds and for studying the mechanism of bending in co-crystals .
Mechanism of Action
4-Chloroaniline
The mechanism of action of 4-chloroaniline involves its antimicrobial properties. It acts by disrupting the cell membrane of bacteria and molds, leading to cell death . In natural water, 4-chloroaniline undergoes biochemical transformation, primarily through oxidation at the NH₂ group followed by deamination .
3-chloro-4-nitrobenzoic acid
The mechanism of action of 3-chloro-4-nitrobenzoic acid involves its ability to form hydrogen-bonded dimers, which contribute to its flexibility and bending properties in co-crystals .
Comparison with Similar Compounds
4-Chloroaniline
Similar compounds to 4-chloroaniline include 2,4,6-trichloroaniline and other chloroaniline isomers. 4-Chloroaniline is unique due to its specific antimicrobial properties and its use as a precursor in the production of various industrial chemicals .
3-chloro-4-nitrobenzoic acid
Similar compounds to 3-chloro-4-nitrobenzoic acid include 4-chloro-3-hydroxy-2-nitrobenzoic acid and 4-chloro-3-sulfamoylbenzoic acid . 3-chloro-4-nitrobenzoic acid is unique due to its specific applications in dye and medicine production and its role in scientific research .
Properties
CAS No. |
816425-46-4 |
|---|---|
Molecular Formula |
C13H10Cl2N2O4 |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
4-chloroaniline;3-chloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO4.C6H6ClN/c8-5-3-4(7(10)11)1-2-6(5)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |
InChI Key |
POJITLACWRFEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















